4-(2-Triphenylenyl)-dibenzothiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-triphenylen-2-yldibenzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18S/c1-2-10-23-21(8-1)22-9-3-4-11-24(22)28-18-19(16-17-25(23)28)20-13-7-14-27-26-12-5-6-15-29(26)31-30(20)27/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJVMIDCDITECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC=CC5=C4SC6=CC=CC=C56)C7=CC=CC=C27 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293988 | |
| Record name | 4-(2-Triphenylenyl)dibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115639-86-5 | |
| Record name | 4-(2-Triphenylenyl)dibenzothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115639-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Triphenylenyl)dibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Triphenylenyl Dibenzothiophene and Derivatives
Strategies for Dibenzothiophene (B1670422) Core Functionalization
Functionalizing the dibenzothiophene (DBT) core is a critical first step in the synthesis of its derivatives. The goal is to introduce a reactive group at a specific position, which can then be used to couple with the triphenylene (B110318) moiety.
The synthesis of substituted dibenzothiophenes can be achieved through various routes. One common approach is the de novo construction of the heterocyclic ring system from appropriately substituted precursors. For instance, amino-substituted biphenyls can be converted into thiols, which then undergo an intramolecular substitution to form the dibenzothiophene core. nih.gov This method allows for the pre-installation of substituents at desired positions on the final molecule. nih.gov
Another strategy involves the direct functionalization of the parent dibenzothiophene molecule. This can be challenging due to the varying reactivity of different positions on the aromatic rings. rsc.org However, methods have been developed to access specific substitution patterns. For example, 1-substituted dibenzothiophenes, which were historically difficult to prepare, can now be synthesized via a one-pot cascade of two benzyne (B1209423) additions. rsc.org Other methods include palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation. nih.gov A catalyst-free approach for synthesizing dibenzothiophenes via intramolecular cyclization of methylthiolated diazonium salts has also been reported, proceeding under mild, room-temperature conditions. bohrium.com
Table 1: Selected Synthetic Methods for Substituted Dibenzothiophenes
| Method | Description | Key Features | Reference |
|---|---|---|---|
| De Novo Synthesis | Construction of the DBT core from functionalized biphenyl (B1667301) precursors. | Allows for precise placement of substituents. | nih.gov |
| Benzyne Cascade | A one-pot preparation of 1-lithiodibenzothiophene from commercial materials. | Avoids precious metals; shorter route to 1-substituted DBTs. | rsc.org |
| Oxidative C-H Functionalization | Palladium-catalyzed intramolecular C-H functionalization-arylthiolation. | High-yielding route to multisubstituted benzo[b]thiophenes. | nih.gov |
Cross-coupling reactions are indispensable tools for forming carbon-carbon bonds between two aromatic moieties, making them ideal for the arylation of dibenzothiophene. mdpi.com The Suzuki-Miyaura coupling is particularly prominent due to its high tolerance for various functional groups and the commercial availability and stability of its organoboron reagents. libretexts.orgrsc.org
In the context of synthesizing 4-(2-triphenylenyl)-dibenzothiophene, a Suzuki-Miyaura reaction would typically involve the coupling of a dibenzothiophene derivative (e.g., 4-bromodibenzothiophene (B1267965) or dibenzothiophene-4-boronic acid) with a corresponding triphenylene derivative. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., Na₂CO₃ or K₃PO₄). mdpi.comlibretexts.orgnih.gov The efficiency of these couplings can be high, providing a direct method to link the two large aromatic systems. mdpi.com Microwave irradiation has been shown to facilitate Suzuki cross-couplings involving dibenzothiophene precursors, shortening reaction times. nih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role in Reaction | Reference |
|---|---|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | libretexts.orgnih.gov |
| Base | Potassium Phosphate (K₃PO₄), Sodium Carbonate (Na₂CO₃) | Activates the organoboron compound for transmetalation. | mdpi.comnih.gov |
| Solvent System | 1,4-Dioxane/Water, Toluene | Solubilizes reactants and facilitates the reaction. | nih.gov |
Incorporation Techniques for the Triphenylene Moiety
Triphenylene itself can be synthesized through several routes. A classic method involves the trimerization of benzyne. wikipedia.org More modern and versatile approaches often start with smaller, functionalized precursors. One widely used strategy is the oxidative cyclization of an ortho-terphenyl precursor, a reaction known as the Scholl reaction. beilstein-journals.orgresearchgate.net This method is particularly effective for electron-rich systems. chemicalbook.com
The necessary ortho-terphenyl precursors can be assembled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the controlled construction of the terphenyl backbone before the final cyclization step. beilstein-journals.orgnih.gov This two-step sequence (Suzuki coupling followed by Scholl oxidation) provides a high-yielding route to various triphenylene-based structures. nih.gov
Once the triphenylene core is constructed, it must be functionalized to allow for its attachment to the dibenzothiophene moiety. This can be achieved by incorporating a halogen (like bromine) or a boronic acid group onto the triphenylene ring during its synthesis. For example, starting with a brominated biphenyl derivative in the terphenyl construction phase can lead to a brominated triphenylene ready for a subsequent Suzuki-Miyaura coupling.
Furthermore, triphenylene can be fused to other aromatic systems to create extended π-conjugated molecules. For instance, triphenylene has been successfully fused to the periphery of porphyrin molecules through an oxidative ring-closure reaction. nih.gov Similarly, the synthesis of triphenylene-fused phosphole oxides has been achieved using a Scholl reaction to close the triphenylene ring in the final step. beilstein-journals.org These methods highlight the versatility of triphenylene as a building block in the construction of complex PAH-based materials. beilstein-journals.orgnih.gov
Reaction Pathway Design and Optimization
The design of a synthetic pathway for this compound requires careful consideration of the sequence of reactions and the optimization of conditions to maximize yield and purity.
A logical pathway involves the Suzuki-Miyaura cross-coupling of two key intermediates:
A dibenzothiophene precursor functionalized at the 4-position, such as 4-bromodibenzothiophene or dibenzothiophene-4-boronic acid.
A triphenylene precursor functionalized at the 2-position, such as 2-bromotriphenylene (B175828) or triphenylene-2-boronic acid.
The choice of which fragment carries the halide and which carries the boronic acid can influence the reaction's success. Optimization involves screening various parameters, including the palladium catalyst and its supporting ligand, the base, the solvent, and the reaction temperature. For the coupling of large, sterically hindered PAHs, catalysts with bulky, electron-rich ligands are often employed to enhance reactivity and stability. libretexts.org
The growth of PAHs is a complex process, and understanding the reaction mechanisms is crucial for optimization. rsc.orgacs.orgresearchgate.net The HACA (H-abstraction-C₂H₂-addition) mechanism is a well-known model for PAH growth, but other pathways, such as radical-radical condensations, are also significant. rsc.orgnih.govrsc.org While not directly forming the bond between DBT and triphenylene, these principles guide the synthesis of the individual PAH precursors and help in avoiding undesirable side reactions like homocoupling or polymerization. acs.org The reaction conditions must be carefully controlled to favor the desired cross-coupling product over these competing pathways.
Purification and Isolation Strategies for Highly Conjugated Systems
The purification and isolation of highly conjugated systems like this compound are critical for obtaining a material with the desired purity for subsequent applications. These compounds are often solids with limited solubility in common organic solvents at room temperature, which influences the choice of purification techniques. The strategies employed typically involve a combination of chromatographic methods and recrystallization.
Following the synthetic workup, the crude product is often a mixture containing the desired compound, unreacted starting materials, catalyst residues, and byproducts from side reactions. A preliminary purification step may involve passing the crude mixture through a short plug of silica (B1680970) gel to remove baseline impurities and residual catalyst.
Column Chromatography is a primary technique for the separation of the target compound from impurities. Due to the relatively nonpolar nature of polycyclic aromatic hydrocarbons (PAHs), a normal-phase chromatography setup with silica gel or alumina (B75360) as the stationary phase is commonly used. acs.org The choice of eluent is crucial and is typically a mixture of nonpolar and moderately polar solvents, such as hexanes and dichloromethane (B109758) or toluene. A gradient elution, where the polarity of the solvent system is gradually increased, is often employed to effectively separate compounds with different polarities. The fractions are collected and analyzed by TLC to identify those containing the pure product.
Recrystallization is a powerful method for the final purification of solid organic compounds. pitt.eduuomustansiriyah.edu.iqlibretexts.org The principle of recrystallization is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. uomustansiriyah.edu.iq For highly conjugated, rigid molecules like this compound, finding a suitable solvent can be challenging. rochester.edu Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. pitt.edu Solvents such as toluene, xylene, or chlorobenzene (B131634) are often good candidates for recrystallizing large PAHs. The process involves dissolving the impure compound in a minimal amount of the hot solvent to form a saturated solution. As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
For very high purity requirements, a sequence of these techniques may be necessary. For instance, column chromatography can be used to remove the bulk of the impurities, followed by one or more recrystallization steps to achieve the desired level of purity. The purity of the final product is typically assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).
| Purification Technique | Stationary Phase/Solvent System | Principle of Separation | Typical Application |
| Column Chromatography | Silica gel or Alumina; Eluent: Hexanes/Dichloromethane or Toluene gradient | Adsorption and differential partitioning based on polarity. acs.org | Removal of unreacted starting materials, byproducts, and catalyst residues. |
| Recrystallization | Toluene, Xylene, Chlorobenzene | Differential solubility of the compound and impurities at varying temperatures. pitt.eduuomustansiriyah.edu.iq | Final purification to obtain a highly crystalline and pure solid product. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) or Normal-phase column | Partitioning between a mobile phase and a stationary phase. | Analytical assessment of purity and preparative separation of minor impurities. |
Advanced Structural Characterization of 4 2 Triphenylenyl Dibenzothiophene
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable insights into the structure of 4-(2-Triphenylenyl)-dibenzothiophene.
Determination of Crystallographic Parameters (Unit Cell, Space Group)
A crystallographic study would begin by determining the fundamental parameters of the crystal lattice. This includes the dimensions of the unit cell—the smallest repeating unit of the crystal—defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The study would also identify the crystal system (e.g., monoclinic, orthorhombic) and the specific space group, which describes the symmetry elements present within the unit cell. This foundational data is crucial for the complete structure solution and is typically presented in a standardized table.
Table 1. Illustrative Table of Crystallographic Parameters for this compound (Hypothetical Data) This table is for illustrative purposes only, as experimental data is not available.
| Parameter | Value |
|---|---|
| Chemical Formula | C₃₀H₁₈S |
| Formula Weight | 410.54 |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | [Value] |
| β (°) | [Value] |
| γ (°) | [Value] |
| Volume (ų) | [Value] |
Elucidation of Molecular Conformation and Geometry
With the crystallographic data, the precise molecular structure, including bond lengths, bond angles, and torsion angles, could be elucidated. A key aspect for a molecule like this compound would be the dihedral angle between the planar dibenzothiophene (B1670422) and triphenylene (B110318) ring systems. This angle would reveal the degree of twisting in the molecular backbone, a critical factor influencing the compound's electronic and photophysical properties.
Analysis of Intermolecular Interactions in the Crystalline State
The packing of molecules within the crystal lattice is governed by a network of non-covalent intermolecular interactions. An X-ray structure analysis would allow for the identification and geometric characterization of these interactions, such as π-π stacking between the aromatic rings or C-H···π interactions. Understanding this supramolecular assembly is vital for predicting material properties like charge mobility.
Structural Analysis in Solution and Amorphous States
Information regarding the structural characteristics of this compound in solution or in amorphous (non-crystalline) states is also not presently available in the scientific literature. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the conformational dynamics in solution, while methods like grazing-incidence wide-angle X-ray scattering (GIWAXS) would be necessary to probe molecular packing in amorphous thin films, which is highly relevant for applications in organic electronics.
Comprehensive Spectroscopic Investigations of 4 2 Triphenylenyl Dibenzothiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity in an organic molecule. For 4-(2-Triphenylenyl)-dibenzothiophene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques would be employed for unambiguous signal assignment.
The ¹H NMR spectrum of this compound is expected to exhibit a complex series of signals exclusively in the aromatic region, typically between 7.0 and 9.0 ppm. The spectrum arises from the 17 distinct protons on the dibenzothiophene (B1670422) and triphenylene (B110318) ring systems.
The signals can be broadly categorized into two groups: those corresponding to the dibenzothiophene moiety and those from the triphenylene moiety.
Dibenzothiophene Protons: The seven protons on the dibenzothiophene core would show complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. Protons adjacent to the sulfur atom and those in sterically hindered positions (bay-region) are expected to be significantly deshielded and appear further downfield.
Triphenylene Protons: Unsubstituted triphenylene typically displays two characteristic multiplets: one around 8.6 ppm and another around 7.6 ppm. chemicalbook.com In the target molecule, the substitution at the 2-position of the triphenylene ring breaks this symmetry, leading to a more complex set of signals for the ten protons. The proton on the triphenylene ring closest to the dibenzothiophene linkage would likely experience a notable shift due to the change in its electronic environment.
Due to the significant overlap of signals in the aromatic region, a high-frequency NMR spectrometer (e.g., 400 MHz or higher) would be essential for resolving the individual multiplets. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Triphenylene Moiety | 7.5 - 8.8 | Multiplets |
Note: These are estimated ranges based on parent compounds. Actual values require experimental verification.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound contains 30 carbon atoms, leading to a corresponding number of signals in the proton-decoupled ¹³C NMR spectrum, assuming no accidental overlap. All signals are expected in the aromatic region of approximately 120-150 ppm.
Quaternary Carbons: A significant number of signals will correspond to quaternary carbons, including the two carbons at the point of fusion between the benzene (B151609) rings in dibenzothiophene, the carbons bonded to the sulfur atom, and the carbons at the junction of the triphenylene rings. The carbon atom of the triphenylene ring bonded to the dibenzothiophene moiety and the corresponding carbon on the dibenzothiophene ring will also be quaternary and their chemical shifts will be indicative of the electronic effects of the linkage.
Protonated Carbons: The remaining signals will correspond to the 17 CH groups across the two aromatic systems.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic CH | 120 - 130 |
| Aromatic Quaternary C (non-junction) | 130 - 145 |
Note: These are estimated ranges. Specific assignments would require 2D NMR data.
Given the complexity and signal overlap in the 1D NMR spectra, 2D NMR experiments are indispensable for a definitive structural confirmation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for establishing proton-proton coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other (typically over two or three bonds). This would allow for the tracing of proton connectivity within each individual ring of the dibenzothiophene and triphenylene systems, helping to differentiate between otherwise similar-looking multiplets.
HETCOR (Heteronuclear Correlation) / HSQC/HMQC: A heteronuclear correlation experiment like HETCOR (or more modern versions like HSQC or HMQC) is used to correlate proton signals with the carbon signals to which they are directly attached. This provides an unambiguous link between the ¹H and ¹³C assignments. For every CH group in the molecule, a cross-peak would appear at the coordinates corresponding to its ¹H and ¹³C chemical shifts.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a 1D technique that helps in differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons (of which there are none in this molecule), while quaternary carbons would be absent. This would confirm the assignment of all protonated carbons.
Together, these techniques would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise isomer and structure of this compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups and characterize the bonding within a molecule by probing its vibrational modes.
The FT-IR spectrum of this compound is expected to be dominated by absorptions characteristic of its large polycyclic aromatic structure.
Aromatic C-H Stretching: Weak to medium intensity bands are expected in the region of 3100–3000 cm⁻¹. These correspond to the stretching vibrations of the hydrogen atoms attached to the aromatic rings.
Aromatic C=C Stretching: A series of sharp, medium-to-strong intensity bands are predicted in the 1620–1450 cm⁻¹ region. These "ring stretching" modes are characteristic of the carbon-carbon double bonds within the aromatic framework of both the dibenzothiophene and triphenylene units.
C-H Bending Vibrations: In-plane and out-of-plane C-H bending vibrations will give rise to signals in the fingerprint region (below 1300 cm⁻¹). Strong bands in the 900–675 cm⁻¹ range, corresponding to out-of-plane bending (wagging), are particularly diagnostic of the substitution pattern on the aromatic rings.
C-S Vibrations: The C-S stretching vibration is typically weak in the IR spectrum and can be difficult to identify, but it is expected to appear in the 700-600 cm⁻¹ region.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aromatic C=C Ring Stretch | 1620 - 1450 | Medium to Strong |
| C-H In-Plane Bend | 1300 - 1000 | Medium |
| C-H Out-of-Plane Bend | 900 - 675 | Strong |
Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in IR.
For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the extensive aromatic carbon skeleton.
Aromatic Ring Breathing Modes: Intense bands corresponding to the symmetric "breathing" modes of the multiple aromatic rings are expected, typically appearing in the 1600-1400 cm⁻¹ range. These are often the most prominent peaks in the Raman spectra of polycyclic aromatic compounds.
C-S Stretching: While weak in the IR spectrum, the C-S stretching mode may be more readily observable in the Raman spectrum. For the parent dibenzothiophene molecule, characteristic peaks related to the C-S bond are known to appear in its Raman spectrum. nih.gov
Skeletal Vibrations: Complex vibrations involving the deformation of the entire molecular skeleton will populate the fingerprint region below 1000 cm⁻¹, providing a unique pattern for identification.
A combined analysis of both FT-IR and Raman spectra would provide a comprehensive vibrational profile of the molecule, confirming the presence of the key structural units and offering a unique spectroscopic fingerprint.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Electronic Transitions and Absorption Maxima Determination
Specific absorption maxima (λmax) for this compound have not been reported in the reviewed literature. The UV-Vis spectrum would be expected to show complex absorption bands arising from π-π* electronic transitions within the aromatic system. The conjugation between the triphenylene and dibenzothiophene units would likely result in bathochromic (red) shifts compared to the individual parent compounds. However, the precise wavelengths and molar absorptivity coefficients are undetermined.
Solvatochromic Effects on Absorption Spectra
There is no available data on the solvatochromic effects for this specific compound. A study of its absorption spectra in a range of solvents with varying polarities would be necessary to determine if its electronic transitions are sensitive to the solvent environment. Such an investigation would reveal information about the change in the molecule's dipole moment upon electronic excitation.
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation
Experimental mass spectrometry data for this compound, which would confirm its molecular weight and reveal its fragmentation patterns, is not available. A high-resolution mass spectrum would be required to confirm the elemental composition. The fragmentation in an electron ionization (EI) source would likely involve cleavages at the bond linking the two main ring systems and characteristic fragmentation of the triphenylene and dibenzothiophene moieties, but the specific daughter ions and their relative abundances are unknown.
Photophysical Properties of 4 2 Triphenylenyl Dibenzothiophene
Advanced Computational Studies and Theoretical Modeling of 4 2 Triphenylenyl Dibenzothiophene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a cornerstone for the computational investigation of polycyclic aromatic compounds like 4-(2-Triphenylenyl)-dibenzothiophene. This quantum mechanical modeling method is employed to investigate the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. DFT calculations, often utilizing functionals like B3LYP combined with appropriate basis sets (e.g., 6-31G* or larger), enable the accurate prediction of molecular geometries, electronic properties, and spectroscopic behaviors.
As a biaryl system, the molecule's conformation is largely defined by the dihedral angle between the planes of the two aromatic systems. nih.gov Due to steric hindrance between the hydrogen atoms on the adjacent rings, a completely planar conformation is typically energetically unfavorable. nih.govresearchgate.net DFT calculations can map the potential energy surface as a function of this dihedral angle, revealing the conformational landscape. This analysis identifies the lowest energy (most stable) conformer, which is expected to have a twisted arrangement, as well as the energy barriers for rotation between different conformations. researchgate.net The interplay between resonance stabilization, which favors planarity, and steric repulsion, which favors a twisted structure, determines the final equilibrium geometry. nih.gov
Table 1: Illustrative Geometric Parameters for Biaryl Systems This table provides typical values for related biaryl compounds as direct computational data for this compound is not available in the cited literature.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| Inter-ring Dihedral Angle | 40° - 60° | Defines the degree of twist between the aromatic units. colostate.edu |
| Inter-ring C-C Bond Length | ~1.48 Å | Indicates the strength of the bond connecting the two moieties. |
| Rotational Energy Barrier | 5 - 15 kcal/mol | Energy required for rotation around the inter-ring bond. rsc.org |
Following geometry optimization, DFT is used to analyze the electronic characteristics of the molecule, which are fundamental to its optical and charge-transport properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the electronic behavior of a molecule. The HOMO can be thought of as the orbital from which an electron is most easily removed (electron-donating capability), while the LUMO is the orbital that most readily accepts an electron.
In a complex molecule like this compound, the spatial distribution of these orbitals indicates which parts of the molecule are involved in electronic processes. The dibenzothiophene (B1670422) moiety is known to be electron-rich, while the larger triphenylene (B110318) system provides an extensive π-conjugated platform. DFT calculations would likely show that the HOMO is predominantly located on the more electron-donating dibenzothiophene unit, while the LUMO may be distributed across the triphenylene system or delocalized over the entire molecule. This separation or overlap of the FMOs is critical for understanding charge transfer characteristics. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies Values are illustrative and based on typical DFT calculations for large polycyclic aromatic hydrocarbons. Specific values for this compound require dedicated computation.
| Molecular Orbital | Typical Energy (eV) | Role in Electronic Processes |
|---|---|---|
| HOMO | -5.5 to -6.0 eV | Corresponds to the ionization potential; electron donation. scirp.org |
| LUMO | -2.0 to -2.5 eV | Corresponds to the electron affinity; electron acceptance. scirp.org |
The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO energy gap (Eg). This value is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a smaller energy gap suggests that the molecule is more easily excitable and potentially more reactive.
For conjugated organic molecules, the energy gap is also directly related to their optical properties. The energy of the lowest electronic transition, which corresponds to the absorption of light, is approximated by the HOMO-LUMO gap. The extensive π-conjugation in this compound is expected to result in a moderately sized energy gap, placing it in the range of organic semiconductor materials.
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing insights that complement experimental measurements.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of molecules in their excited states. mdpi.com It allows for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (intensities). youtube.com
For this compound, the primary electronic transitions responsible for light absorption are expected to be of π → π* character, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an anti-bonding π*-orbital (like the LUMO). mdpi.com TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and help assign specific transitions to the observed spectral bands. researchgate.net Similarly, by optimizing the geometry of the first excited state, it is possible to simulate the photoluminescence (fluorescence) spectrum, which provides information about the energy emitted as the molecule relaxes back to the ground state. scispace.com
Table 3: Illustrative Simulated Spectroscopic Data This table presents hypothetical TD-DFT results for a molecule of this class to illustrate the type of data generated. The values are not specific to this compound.
| Parameter | Predicted Value | Description |
|---|---|---|
| λmax (Absorption) | ~350 nm | Wavelength of the most intense electronic absorption. |
| Oscillator Strength (f) | > 0.1 | A measure of the probability of the electronic transition. |
| Major Transition | HOMO → LUMO | The primary orbital contribution to the lowest energy absorption. |
| λmax (Emission) | ~420 nm | Wavelength of the peak fluorescence emission. |
Theoretical Prediction of Spectroscopic Parameters
Calculated Vibrational Frequencies (IR, Raman)
The theoretical calculation of vibrational frequencies using methods like Density Functional Theory (DFT) is a standard approach to predict the infrared (IR) and Raman spectra of a molecule. nih.gov This analysis helps in understanding the molecule's structural characteristics by assigning specific vibrational modes to different functional groups and parts of the molecular framework. For a molecule like this compound, such calculations would identify the characteristic stretching and bending frequencies associated with the C-H, C-C, and C-S bonds within the dibenzothiophene and triphenylene ring systems. At present, published data containing the calculated IR and Raman frequencies for this compound could not be located.
Prediction of NMR Chemical Shifts
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) is a powerful tool for structure elucidation and verification. nrel.govnih.gov Methods such as the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allow for the calculation of magnetic shielding tensors, which are then converted into chemical shifts. nih.gov For this compound, these calculations would provide predicted chemical shifts for each unique proton and carbon atom, aiding in the interpretation of experimental NMR spectra. A search of scholarly databases did not yield specific predicted ¹H and ¹³C NMR chemical shifts for this compound.
Chemical Reactivity Descriptors
Chemical reactivity descriptors derived from conceptual DFT, such as chemical potential (μ), hardness (η), and electrophilicity (ω), offer insights into the reactivity and stability of a molecule. semanticscholar.org These global descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They help in predicting how a molecule will interact with other chemical species. Local reactivity descriptors, like Fukui functions, can further identify the most reactive sites within the molecule. researchgate.net Specific values for these chemical reactivity descriptors for this compound are not available in the reviewed literature.
Time-Dependent Density Functional Theory (TD-DFT) Calculations
TD-DFT is a primary computational method for investigating the electronic excited states of molecules, providing crucial information about their photophysical properties, such as light absorption and emission. escholarship.orgcnr.it
Excited State Energy Level Determinations
TD-DFT calculations are employed to determine the energies of various singlet and triplet excited states. mdpi.com This information is fundamental for understanding the photochemistry and photophysics of materials, particularly those designed for applications in organic electronics like OLEDs. The calculations would reveal the energy gaps between the ground state (S₀) and the first singlet (S₁) and triplet (T₁) excited states, which are critical parameters for device performance. Detailed calculations of the excited state energy levels for this compound have not been reported in the accessible literature.
Prediction of Absorption and Emission Properties and Transitions
Building upon the calculation of excited state energies, TD-DFT can predict the electronic absorption and emission spectra of a molecule. ekb.egmdpi.com By calculating the vertical excitation energies and the corresponding oscillator strengths, the main absorption bands in the UV-Visible spectrum can be simulated. researchgate.net Similarly, by optimizing the geometry of the first excited state, the emission energy (fluorescence or phosphorescence) can be predicted. beilstein-journals.org This allows for a theoretical understanding of the molecule's color and luminescence properties. Specific predicted absorption and emission data for this compound are not documented in available research.
Molecular Dynamics (MD) Simulations and Multiscale Modeling
Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time, providing insights into the material's bulk properties, morphology, and transport characteristics. nu.edu.kz For a material like this compound, MD simulations could be used to model its behavior in thin films, predicting properties like glass transition temperature and charge carrier mobility, which are vital for electronic device applications. researchgate.net Such simulation studies specific to this compound have not been found in the scientific literature. researchgate.net
Investigation of Dynamic Behavior in Different Phases (Solution, Solid)
In the solution phase , the molecule experiences constant interaction with solvent molecules, leading to a distribution of dihedral angles between the two aromatic systems. The rotational energy barrier determines the rate of interconversion between different conformational states. In a non-polar solvent, the dynamics are primarily influenced by steric hindrance between the hydrogen atoms on the adjacent rings.
In the solid phase , the dynamic behavior is significantly constrained by crystal packing forces. The molecule's conformation is largely fixed, and its motion is restricted to vibrational and librational movements within the crystal lattice. Any rotational motion would be highly cooperative and likely associated with a phase transition at elevated temperatures. Understanding these solid-state dynamics is critical for predicting charge mobility in organic semiconductor applications, as even small-amplitude motions can affect the electronic coupling between adjacent molecules.
Theoretical studies on similar biaryl systems suggest that the rotational barrier is a key determinant of the material's properties. The table below presents hypothetical data for the dynamic behavior of this compound, based on typical values for sterically hindered polycyclic aromatic hydrocarbons.
| Parameter | Value (Solution Phase) | Value (Solid State) | Computational Method |
|---|---|---|---|
| Equilibrium Dihedral Angle | ~55° ± 10° | ~60° (fixed) | DFT (B3LYP/6-31G*) |
| Rotational Energy Barrier | ~3.5 kcal/mol | > 20 kcal/mol (estimated) | DFT Scan |
| Conformational Interconversion Rate | ~1010 s-1 at 298 K | Negligible | Transition State Theory |
Implementation of Implicit Solvation Models for Environmental Effects
Explicitly modeling every solvent molecule in a simulation is computationally expensive. Implicit solvation models offer a cost-effective alternative by representing the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This approach, often called a continuum model, is effective for studying how the environment affects the solute's properties. chemrxiv.orgnih.gov
Models such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used. acs.org These models create a cavity in the dielectric continuum that matches the shape of the solute molecule. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute, allowing for the calculation of solvation free energy.
For this compound, these models can predict its solubility in various organic solvents, a critical parameter for solution-based processing of organic electronic devices. Furthermore, implicit solvent models can assess the stability of different conformers in various environments, as the solvent can influence the equilibrium dihedral angle between the triphenylene and dibenzothiophene units.
The following table provides hypothetical solvation free energy data for this compound in several common organic solvents, illustrating the expected trends based on solvent polarity.
| Solvent | Dielectric Constant (ε) | Calculated ΔGsolv (kcal/mol) | Implicit Model |
|---|---|---|---|
| Toluene | 2.4 | -18.5 | SMD |
| Tetrahydrofuran (THF) | 7.5 | -19.2 | SMD |
| Dichloromethane (B109758) | 8.9 | -19.8 | SMD |
| Acetonitrile | 36.6 | -20.5 | SMD |
Crystal Structure Prediction (CSP) and Lattice Energy Calculations
Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in materials science. nyu.edu Crystal Structure Prediction (CSP) methods aim to identify stable crystalline polymorphs by generating thousands of plausible packing arrangements in various space groups and ranking them based on their calculated lattice energy. crystalmathatnyu.org
The lattice energy is the energy released when isolated molecules in the gas phase come together to form a crystal. libretexts.orgyoutube.com Accurate calculation of this energy is paramount for successful CSP. mpg.de This is typically done using force fields or, for higher accuracy, with density functional theory (DFT) that includes corrections for van der Waals (dispersion) interactions, which are dominant in the packing of large aromatic molecules.
For this compound, CSP would explore how the bulky, non-planar molecules pack in three dimensions. The interplay of π-π stacking between the aromatic faces and C-H···π interactions would likely dictate the final crystal structure. Identifying the most stable polymorph is key to understanding and controlling the solid-state properties of the material, such as charge transport anisotropy.
Below is a hypothetical table of results from a CSP study, showing plausible low-energy polymorphs.
| Polymorph ID | Space Group | Cell Parameters (a, b, c, β) | Density (g/cm³) | Lattice Energy (kcal/mol) |
|---|---|---|---|---|
| CSP-1 | P21/c | 12.1 Å, 8.5 Å, 22.3 Å, 95° | 1.28 | -45.2 |
| CSP-2 | P-1 | 10.5 Å, 11.2 Å, 13.8 Å, 91° | 1.26 | -44.8 |
| CSP-3 | P212121 | 9.8 Å, 14.5 Å, 16.1 Å, 90° | 1.25 | -43.9 |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid QM/MM methods provide a bridge between the accuracy of quantum mechanics and the efficiency of classical molecular mechanics. acs.org In this approach, the system is partitioned into a small, chemically important region treated with QM, and a larger surrounding environment described by MM. This is particularly useful for studying a molecule's behavior in a complex environment, such as embedded in a polymer matrix or at an interface.
For this compound, a QM/MM approach could be used to study charge transfer between two adjacent molecules (a dimer) within a larger, realistically simulated amorphous or crystalline environment. The dimer would be the QM region, allowing for an accurate calculation of the electronic coupling (charge transfer integral), while the surrounding molecules forming the environment would be treated at the MM level. This method captures both the quantum nature of the charge transfer event and the influence of the surrounding environment's electrostatic field and polarization effects on that event. nih.gov Such calculations are essential for accurately predicting charge mobility in organic semiconductor devices. semanticscholar.orgnih.govacs.org
The table below presents hypothetical data from a QM/MM study on a this compound dimer, illustrating how the environment can modulate electronic properties.
| Parameter | Value (in Vacuum) | Value (in Amorphous Matrix) | QM/MM Scheme |
|---|---|---|---|
| HOMO Energy (eV) | -5.80 | -5.75 | DFT(QM)/UFF(MM) |
| LUMO Energy (eV) | -2.10 | -2.18 | DFT(QM)/UFF(MM) |
| HOMO-LUMO Gap (eV) | 3.70 | 3.57 | DFT(QM)/UFF(MM) |
| Hole Transfer Integral (meV) | 85 | 78 | DFT(QM)/UFF(MM) |
Applications of 4 2 Triphenylenyl Dibenzothiophene in Advanced Materials and Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The fusion of a dibenzothiophene (B1670422) (DBT) unit, known for its charge-transporting capabilities, and a triphenylene (B110318) unit, recognized for its high thermal stability and wide energy gap, makes 4-(2-Triphenylenyl)-dibenzothiophene a versatile material for OLED applications. While specific data for this exact compound is limited in publicly accessible research, the performance of closely related materials provides significant insights into its potential roles within an OLED device structure.
Role as Host Material in Emissive Layers
In OLEDs, the host material plays a critical role in the emissive layer (EML) by accommodating guest emitter molecules, facilitating charge transport, and confining excitons to the emitter. The molecular structure of this compound suggests it would be an effective host material. The dibenzothiophene component typically provides good hole and electron transport properties, which is crucial for balanced charge injection into the emissive layer. The triphenylene moiety contributes to a high triplet energy level, which is essential for hosting phosphorescent and thermally activated delayed fluorescence (TADF) emitters, preventing the back-transfer of energy from the emitter to the host.
Research on a closely related compound, 4-(3-(triphenylen-2-yl)phenyl)dibenzo[b,d]thiophene (DBTTP1) , where a phenyl group acts as a spacer, demonstrates the effectiveness of this molecular design. In green TADF devices, DBTTP1 was used as a host material and showed excellent performance. The triphenylene unit in the DBTTP1 structure was found to be more beneficial for the lifetime of the green TADF devices compared to a terphenyl-modified equivalent. acs.org This suggests that the inherent properties of the triphenylene group are key to enhancing operational stability.
Utilization as Emitter or Dopant in Electroluminescent Devices
While primarily investigated as a host, compounds with a dibenzothiophene core can also function as emitters, typically in the blue region of the spectrum, due to their wide bandgap. The conjugation of dibenzothiophene with triphenylene could be engineered to tune the emission color. By modifying the linkage and substitution patterns, the intramolecular charge transfer characteristics can be altered, potentially leading to efficient fluorescence or even TADF emission. However, there is currently a lack of specific research data on the use of this compound itself as a primary emitter or dopant in electroluminescent devices.
Impact on Device Efficiency, Luminance, and Operational Stability
The incorporation of materials like this compound is expected to have a significant positive impact on key OLED performance metrics. The high triplet energy of the triphenylene unit is crucial for achieving high efficiency in phosphorescent and TADF OLEDs by confining the triplet excitons on the guest emitter.
Data from the analogous compound DBTTP1 as a host for a green TADF emitter highlights this potential. Devices fabricated using DBTTP1 as the host exhibited a high external quantum efficiency (EQE) of over 20%. Furthermore, these devices demonstrated a significantly longer operational lifetime, lasting over 250 hours until the luminance dropped to 80% of its initial value of 1000 cd/m². acs.org This enhanced stability is attributed to the robust molecular structure of the triphenylene-modified dibenzothiophene host. acs.org
Table 1: Performance of a Green TADF OLED Using a Closely Related Host Material (DBTTP1)
| Performance Metric | Value | Conditions |
|---|---|---|
| Maximum External Quantum Efficiency (EQE) | > 20% | - |
| Lifetime (LT80) | > 250 hours | Initial Luminance: 1000 cd/m² |
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of flexible and transparent electronics, and their performance is highly dependent on the semiconductor material used in the active layer. frontiersin.org Dibenzothiophene and its derivatives are recognized as promising organic semiconductors due to their rigid, planar structure which facilitates intermolecular π-π stacking, a key factor for efficient charge transport. rsc.orgresearchgate.net
Design and Application as Semiconductor Materials
The design of this compound combines the excellent charge carrier mobility associated with the dibenzothiophene core with the stability and structural-ordering properties of the triphenylene moiety. Dibenzothiophene derivatives have been successfully synthesized and shown to possess good thermal and photo-oxidation stability. rsc.org
In OFETs, the charge carrier mobility (µ) and the on/off current ratio are critical performance parameters. Research on various dibenzothiophene derivatives has demonstrated their potential to achieve high mobility. For instance, vacuum-evaporated films of 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene have achieved charge carrier mobilities as high as 7.7 × 10⁻² cm²/Vs and an on/off ratio of nearly 1 × 10⁷. rsc.org The introduction of the triphenylene group to the DBT core in this compound could further influence the molecular packing in the solid state, which is crucial for charge transport. While bulky substituents can sometimes disrupt packing, the planar nature of triphenylene could potentially induce a favorable herringbone or π-stacking arrangement, leading to efficient charge transport pathways. The specific performance of this compound as an OFET semiconductor would depend on factors like thin-film morphology and the interface with the dielectric layer, but its molecular components suggest it is a strong candidate for high-performance p-type transistors.
Table 2: OFET Performance of a Representative Dibenzothiophene Derivative
| Compound | Charge Carrier Mobility (µ) | On/Off Ratio |
|---|---|---|
| 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene | 7.7 x 10-2 cm²/Vs | ~1 x 107 |
Investigations of Charge Carrier Mobilities (Electron and Hole)
There is currently no available data in peer-reviewed literature that reports on the experimental or theoretical charge carrier mobilities of this compound. Investigations into the electron and hole transport properties of this specific molecule have not been published. Therefore, no data tables or detailed research findings on its performance as a semiconductor can be presented.
Organic Photovoltaic Cells (OPVs) and Organic Solar Cells
The potential application of this compound in organic photovoltaic devices has not been documented in scientific literature.
Evaluation of Light-Harvesting Capabilities
An evaluation of the light-harvesting capabilities of this compound, including its absorption spectrum and molar extinction coefficient, has not been reported in the context of organic photovoltaic applications. Without such fundamental data, its potential to contribute to photocurrent generation in a solar cell remains unknown.
Luminescent Materials and Advanced Sensor Technologies
The exploration of this compound for its luminescent properties and potential in sensor technology is another area lacking published research.
Development as Fluorescent Probes
There is no evidence in the scientific literature to suggest that this compound has been synthesized, investigated, or developed as a fluorescent probe for any specific analyte or application. Its photophysical properties, such as fluorescence quantum yield, Stokes shift, and sensitivity to environmental changes, have not been characterized.
Future Research Directions and Emerging Perspectives for 4 2 Triphenylenyl Dibenzothiophene
Rational Design Principles for Optimized Optoelectronic Performance
The strategic design of molecules is paramount for achieving superior performance in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. For 4-(2-Triphenylenyl)-dibenzothiophene, future research should focus on a systematic approach to molecular engineering to fine-tune its electronic and photophysical properties.
A primary consideration is the manipulation of charge transport characteristics. By strategically introducing electron-donating or electron-withdrawing groups onto either the dibenzothiophene (B1670422) or triphenylene (B110318) units, the balance of hole and electron transport can be controlled. acs.orgrsc.org For instance, computational studies on similar dibenzothiophene-based materials have shown that meta-linked aromatic side groups can lead to bipolar transporting properties, which are highly desirable for host materials in phosphorescent OLEDs (PHOLEDs). acs.org Theoretical modeling, such as Density Functional Theory (DFT), can be employed to predict the impact of different substituents on the HOMO and LUMO energy levels, as well as the reorganization energies for hole and electron transport. researchgate.netrsc.org This predictive approach can guide synthetic efforts towards molecules with optimized charge injection and transport capabilities.
Furthermore, the triplet energy (ET) is a critical parameter for host materials in PHOLEDs. To ensure efficient energy transfer to the phosphorescent guest, the host's triplet energy must be higher than that of the emitter. The rigid and extended π-system of the triphenylene unit in this compound likely contributes to a high triplet energy. Future design strategies could involve modifying the linkage between the two moieties or introducing specific substituents to further elevate the triplet energy, enabling its use as a host for high-energy (blue) phosphorescent emitters. rsc.org
The photophysical properties, such as fluorescence quantum yield and excited-state lifetimes, are also crucial. Femtosecond transient absorption spectroscopy, combined with computational methods, can elucidate the relaxation mechanisms of the excited states. scispace.com Understanding these dynamics is essential for designing molecules with desired emissive properties or for optimizing charge separation in photovoltaic applications.
| Design Principle | Target Property | Methodology |
| Substituent Effects | Balanced charge transport, Optimized energy levels | DFT calculations, Synthesis of derivatives with electron-donating/withdrawing groups |
| Molecular Geometry | High triplet energy, Thermal stability | Introduction of bulky groups, Modification of linkage between moieties |
| Excited State Dynamics | High photoluminescence quantum yield, Efficient charge separation | Transient absorption spectroscopy, Time-resolved photoluminescence |
Exploration of Unexplored Synthetic Routes and Functionalization Strategies
While a practical and efficient synthesis of this compound has been established via a ligand-free palladium on carbon (Pd/C) catalyzed Suzuki coupling reaction, the exploration of alternative synthetic methodologies could offer advantages in terms of yield, purity, and scalability. Moreover, the development of novel functionalization strategies is key to unlocking the full potential of this molecular scaffold.
Alternative cross-coupling reactions, such as Stille coupling, Heck coupling, or C-H activation/arylation, could be investigated for the synthesis of the core structure. These methods may offer different substrate scopes and functional group tolerances, providing access to a wider range of derivatives.
Future research should also focus on the selective functionalization of both the dibenzothiophene and triphenylene units. For the dibenzothiophene core, electrophilic aromatic substitution reactions can be employed to introduce functional groups at specific positions. The triphenylene moiety, with its planar and rigid structure, is also amenable to functionalization, allowing for the attachment of various side arms. researchgate.net This could lead to the development of materials with tailored solubility, morphology, and intermolecular interactions. For example, the introduction of long alkyl chains could enhance solubility for solution-based processing, while the incorporation of specific functional groups could promote self-assembly into ordered structures, which is beneficial for charge transport.
A particularly interesting avenue would be the synthesis of oligomers and polymers based on the this compound repeating unit. Such materials could exhibit enhanced charge transport properties due to extended π-conjugation and improved intermolecular electronic coupling.
| Synthetic Strategy | Potential Advantages | Target Molecules |
| Alternative Cross-Coupling Reactions | Improved yields, Broader substrate scope | This compound and its core derivatives |
| Selective Functionalization | Tailored solubility, Controlled morphology | Derivatives with functional groups on dibenzothiophene or triphenylene |
| Polymerization | Enhanced charge transport, Film-forming properties | Oligomers and polymers of this compound |
Development of Advanced In-Situ Characterization Techniques
To gain a deeper understanding of the structure-property relationships in devices incorporating this compound, the development and application of advanced in-situ characterization techniques are crucial. These techniques allow for the real-time monitoring of thin film formation and device operation, providing insights that are not accessible through ex-situ measurements.
In-situ spectroscopic ellipsometry is a powerful tool for monitoring the growth of organic thin films with sub-angstrom sensitivity. horiba.comresearchgate.netqd-europe.comsvc.orgaip.org By analyzing the change in polarization of light upon reflection from the sample surface, one can determine the film thickness, refractive index, and extinction coefficient in real-time during deposition. This information is invaluable for optimizing deposition parameters to achieve desired film morphologies and optical properties.
During device operation, techniques such as in-situ photoluminescence and electroluminescence spectroscopy can provide information about the emissive states and the location of the recombination zone within an OLED. Transient absorption spectroscopy can be used to study the dynamics of charge carriers and excitons under operational conditions, revealing information about charge trapping, recombination, and transport. scispace.comresearchgate.netnih.gov
Furthermore, in-situ X-ray scattering techniques, such as grazing-incidence wide-angle X-ray scattering (GIWAXS), can be employed to probe the molecular packing and orientation within thin films as they are being formed or as the device is operating. This is particularly important for understanding how processing conditions and electric fields influence the microstructure and, consequently, the charge transport properties.
| In-Situ Technique | Information Gained | Application |
| Spectroscopic Ellipsometry | Film thickness, Optical constants, Growth kinetics | Optimization of thin film deposition |
| Photoluminescence/Electroluminescence Spectroscopy | Emissive states, Recombination zone dynamics | Understanding OLED device physics |
| Transient Absorption Spectroscopy | Charge carrier and exciton (B1674681) dynamics | Probing charge transport and recombination mechanisms |
| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Molecular packing, Crystallinity, Orientation | Correlating microstructure with device performance |
Integration into Hybrid Organic-Inorganic Material Systems
The integration of this compound into hybrid organic-inorganic material systems opens up new avenues for the development of next-generation optoelectronic devices with enhanced performance and stability.
One promising area is its use as a hole-transporting material (HTM) in perovskite solar cells (PSCs). The electronic energy levels of dibenzothiophene-based materials can be well-matched with the valence band of perovskite absorbers, facilitating efficient hole extraction. researchgate.netrsc.org The bulky triphenylene unit could also provide a passivating effect at the perovskite surface, reducing non-radiative recombination and improving the open-circuit voltage and fill factor of the solar cell. Theoretical studies can be employed to predict the interfacial properties and charge transfer dynamics between this compound and various perovskite compositions. rsc.org
Another exciting direction is the development of hybrid photodetectors and light-emitting devices by combining this compound with two-dimensional (2D) materials like graphene. acs.orgnih.govbohrium.comrsc.org Graphene's high carrier mobility and transparency can be synergistically combined with the light-absorbing and emitting properties of the organic semiconductor. For instance, a hybrid phototransistor could be fabricated where a layer of this compound acts as the photosensitive material, and a graphene channel provides efficient charge transport, leading to high photoresponsivity.
Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) could lead to novel materials with interesting photophysical and electronic properties. The porous nature of MOFs could be exploited to create ordered arrays of the organic molecule, potentially enhancing charge transport and enabling applications in sensing and catalysis.
| Hybrid System | Potential Application | Key Advantages |
| Perovskite Solar Cells | Hole-Transporting Material | Efficient hole extraction, Surface passivation, Improved stability |
| Graphene-Organic Hybrids | Photodetectors, Light-Emitting Devices | High carrier mobility, Enhanced light-matter interaction |
| Metal-Organic Frameworks | Sensing, Catalysis | Ordered molecular arrangement, High surface area |
Q & A
Basic Research Questions
Q. What synthetic strategies are available for regioselective functionalization of dibenzothiophene derivatives like 4-(2-Triphenylenyl)-dibenzothiophene?
- Methodological Answer : Late-stage functionalization of dibenzothiophenes often involves catalytic approaches. For example, gold-catalyzed intermolecular alkyne oxidation enables direct C–C bond formation at the 4- and 6-positions under mild conditions, avoiding stoichiometric metallation . For this compound, cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic esters of triphenylene precursors may be suitable, as referenced in CAS database entries for similar compounds .
Q. How can UV–visible spectroscopy and FTIR be used to study self-association behavior of dibenzothiophene derivatives?
- Methodological Answer : UV-vis absorption spectra (e.g., shifts in λmax) and FTIR analysis of hydrogen-bonding motifs (e.g., carbonyl or carboxyl groups) can identify aggregation thresholds. For instance, carboxylic acid derivatives of dibenzothiophene exhibit strong self-association in CH2Cl2 at ~59×10<sup>−7</sup> M, driven by hydrogen bonding .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) using Q-TOF instruments provides accurate mass confirmation. Chromatographic methods (HPLC or GC) with standards validate purity. Polarizability measurements via refractometry (e.g., static polarizability of 2.358×10<sup>−23</sup> esu for dibenzothiophene ) and X-ray diffraction for crystallography are also recommended .
Advanced Research Questions
Q. How does the triphenylenyl substituent influence the electronic properties of dibenzothiophene?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31+G(3d,3p)) predict dipole polarizability and electronic delocalization. For dibenzothiophene, hybrid functional B3LYP yields a polarizability of 2.425×10<sup>−23</sup> esu, differing by 3% from experimental values . The bulky triphenylenyl group likely enhances π-conjugation, altering redox potentials and charge-transfer behavior.
Q. What experimental design principles optimize photocatalytic desulfurization of dibenzothiophene derivatives?
- Methodological Answer : Response Surface Methodology (RSM) with Box-Behnken designs can model interactions between variables. For Zn-MOF photocatalysts, parameters like dibenzothiophene concentration, catalyst loading, and irradiation time are optimized via 3D contour plots . Amine-functionalized MOFs improve sulfur adsorption via hydrogen bonding, a strategy applicable to triphenylenyl derivatives .
Q. How can computational methods resolve contradictions between experimental and theoretical adsorption data for dibenzothiophene on activated carbon?
- Methodological Answer : DFT simulations (e.g., B3LYP/6-311G**) quantify hydrogen-bond interactions between phenolic hydroxyl groups and sulfur atoms. Experimental adsorption isotherms paired with molecular dynamics reveal that electron-rich substituents (e.g., triphenylenyl) may sterically hinder adsorption, explaining discrepancies between theory and lab results .
Q. What strategies address regioselectivity challenges in functionalizing this compound for optoelectronic applications?
- Methodological Answer : Computational pre-screening with MP2/6-311G** identifies reactive sites by analyzing bond-length variations (e.g., C–S bonds in dibenzothiophene: 1.72 Å in gas phase vs. 1.73 Å in crystal ). Directed C–H activation using transition-metal catalysts (e.g., Pd or Au) can override steric effects from the triphenylenyl group .
Data Contradiction Analysis
Q. How to interpret conflicting polarizability values from experimental refractometry vs. DFT calculations?
- Methodological Answer : Experimental static polarizability (2.358×10<sup>−23</sup> esu ) may differ from DFT (e.g., B3LYP) due to solvent effects in CCl4 or basis set limitations. Use larger basis sets (e.g., 6-31+G(3d,3p)) and include dispersion corrections. Cross-validate with ab initio methods like coupled-cluster theory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
